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Compound of Interest

Compound Name: N-Me-N-bis(PEG2-propargyl)

Cat. No.: B609601 Get Quote

Technical Guide: N-Me-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties,

experimental protocols, and applications of N-Me-N-bis(PEG2-propargyl), a bifunctional

crosslinker utilized in bioconjugation and drug development.

Core Compound Data
N-Me-N-bis(PEG2-propargyl) is a polyethylene glycol (PEG)-based linker containing two

terminal propargyl groups. These alkyne groups are reactive partners in copper-catalyzed

azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable ligation of azide-

containing molecules.[1][2][3][4] The central methylamino core and the hydrophilic PEG2

spacers enhance solubility in aqueous media.[4]
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Property Value Reference

CAS Number 1835759-84-6 [3]

Molecular Formula C15H25NO4 [3]

Molecular Weight 283.4 g/mol [3]

Purity Typically ≥98% [3]

Solubility Water, DMSO, DCM, DMF [3]

Storage Condition -20°C [3]

Experimental Protocol: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the bioconjugation of an azide-containing

molecule to N-Me-N-bis(PEG2-propargyl). The reaction conditions may require optimization

based on the specific substrates.

Materials:

N-Me-N-bis(PEG2-propargyl)

Azide-containing molecule (e.g., protein, peptide, small molecule)

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or

water)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Solvents for dissolution as required (e.g., DMSO, DMF)

Procedure:
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Preparation of Reactants:

Dissolve the azide-containing molecule in the reaction buffer to a desired final

concentration.

Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO) before

adding to the aqueous reaction buffer.

Reaction Assembly:

In a reaction vessel, combine the azide-containing molecule and N-Me-N-bis(PEG2-
propargyl).

Add the copper-chelating ligand to the mixture. A 5:1 molar ratio of ligand to copper is

often recommended to protect biomolecules and accelerate the reaction.[5]

Add the CuSO₄ stock solution. The final copper concentration is typically in the range of

50-250 µM.[6]

Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold

molar excess of sodium ascorbate to copper is generally used.[6]

Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] Reaction

progress can be monitored by appropriate analytical techniques (e.g., LC-MS, SDS-

PAGE).

Purification:

Upon completion, the reaction mixture can be purified using standard techniques such as

size exclusion chromatography, dialysis, or affinity chromatography to remove excess

reagents and byproducts.

Logical Workflow for CuAAC Bioconjugation
The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction using N-Me-N-bis(PEG2-propargyl) as the crosslinker.
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Caption: Workflow for CuAAC using N-Me-N-bis(PEG2-propargyl).

Signaling Pathway and Mechanism of Action
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As a synthetic linker, N-Me-N-bis(PEG2-propargyl) does not have an intrinsic signaling

pathway or mechanism of action. Its function is to covalently connect two molecular entities.

The resulting conjugate's biological activity is determined by the properties of the molecules

that have been linked. For example, this linker is suitable for the synthesis of Proteolysis

Targeting Chimeras (PROTACs).[1][7] In a PROTAC, the linker tethers a target-binding

molecule to an E3 ligase-binding molecule, inducing the ubiquitination and subsequent

degradation of the target protein.

The underlying chemical mechanism of the conjugation reaction is the copper(I)-catalyzed

Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst, generated in situ from copper(II) and

a reducing agent like sodium ascorbate, forms a copper-acetylide intermediate with the

propargyl group.[6] This intermediate then reacts with the azide in a stepwise manner to

regioselectively form a stable 1,4-disubstituted triazole ring.[6][8]
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Caption: Simplified mechanism of the CuAAC reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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